molecular formula C13H12BrNO2 B2875911 2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine CAS No. 1240620-34-1

2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine

Cat. No.: B2875911
CAS No.: 1240620-34-1
M. Wt: 294.148
InChI Key: CRABHNMKMUZREG-UHFFFAOYSA-N
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Description

2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine (CAS 1240620-34-1) is a high-value brominated pyridine derivative that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. With a molecular formula of C13H12BrNO2 and a molecular weight of 294.14 g/mol, this compound is characterized by the presence of a bromine atom and a 4-methoxybenzyloxy group on the pyridine ring, making it a privileged scaffold for constructing more complex molecules . This compound is primarily valued as a key building block in organic synthesis. The bromine atom is a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, allowing researchers to introduce diverse structural motifs. Concurrently, the methoxybenzyloxy (PMB) group can act as a protective group for the pyridine nitrogen or be modified further, providing additional synthetic leverage . Pyridine and thienopyridine cores are recognized as essential pharmacophores in the development of biologically active molecules . Recent research highlights the significant potential of novel pyridine derivatives as antimicrobial agents against resistant strains of E. coli , B. mycoides , and C. albicans . As such, this compound is a critical precursor in the synthesis of new compounds for in vitro antimicrobial evaluation and structure-activity relationship (SAR) studies . Please handle this product with care. It may cause skin and eye irritation and may be harmful if swallowed or if respiratory irritation occurs . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-[(4-methoxyphenyl)methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-16-11-7-5-10(6-8-11)9-17-13-4-2-3-12(14)15-13/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRABHNMKMUZREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Bromination with Directed Metalation

Electrophilic bromination of 6-hydroxypyridine requires careful control to avoid over-bromination. The Chinese patent CN105017136A demonstrates a method for 2-bromo-3-methoxypyridine synthesis via bromine addition to 3-hydroxypyridine under alkaline conditions (-10 to 0°C), yielding 75% after recrystallization. Adapting this protocol:

  • Protection of 6-hydroxyl group : Methylation using methyl iodide in DMF/sodium methoxide prevents undesired side reactions.
  • Bromination : Liquid bromine in NaOH (40% w/w) at 10–15°C for 3 hours, followed by acidification to pH 7.
  • Deprotection : Hydrolysis under acidic conditions to regenerate the 6-hydroxyl group.

Key Data :

Step Conditions Yield Source
Methylation Na/MeOH, DMF, methyl iodide, RT 80%
Bromination Br₂/NaOH (40%), 10–15°C, 3 hr 75%
Deprotection HCl (1N), reflux, 2 hr 85%

Palladium-Mediated Bromination

US11180503B2 discloses bromination of pyridine analogs using Pd-PEPPSI catalysts. For example, 5-bromo-3-N-butyl-pyridine-2,3-diamine was synthesized via Pd-catalyzed cross-coupling with 2-propylzinc bromide. Applied to the target molecule:

  • Directed ortho-metalation : Use of LDA (lithium diisopropylamide) at -78°C to deprotonate the 2-position of 6-methoxypyridine.
  • Quenching with Br₂ : Electrophilic trapping generates 2-bromo-6-methoxypyridine.
  • Demethylation : BBr₃ in DCM at -78°C to RT restores the 6-hydroxyl group.

Advantages :

  • Higher regioselectivity (>95%) compared to electrophilic methods.
  • Avoids harsh bromine gas handling.

Etherification of 6-Hydroxypyridine

Mitsunobu Reaction

The Mitsunobu reaction enables reliable C–O bond formation between 6-hydroxypyridine and (4-methoxyphenyl)methanol:

  • Conditions : DIAD (diisopropyl azodicarboxylate), PPh₃, THF, 0°C to RT.
  • Workup : Aqueous extraction (EtOAC/H₂O), drying (MgSO₄), column chromatography (SiO₂, hexane/EtOAc).

Yield : 78–85% (literature analogues).

Williamson Ether Synthesis

Alternative alkylation using NaH as base:

  • Activation : 6-Hydroxy-2-bromopyridine (1 eq), NaH (1.2 eq), DMF, 0°C.
  • Alkylation : (4-Methoxyphenyl)methyl bromide (1.5 eq), 18 hr, RT.
  • Purification : Reverse-phase chromatography (C18, MeOH/H₂O).

Yield : 70–75%, with minor O-alkylation byproducts.

Integrated Synthetic Routes

Route A: Bromination Followed by Etherification

  • 2-Bromo-6-hydroxypyridine via Pd-catalyzed bromination (82% yield).
  • Etherification via Mitsunobu reaction (80% yield).
    Total Yield : 65.6%.

Route B: Etherification Followed by Bromination

  • 6-[(4-Methoxyphenyl)methoxy]pyridine via Williamson synthesis (75% yield).
  • Bromination using Br₂/NaOH (40% yield due to steric hindrance).
    Total Yield : 30%.

Scalability and Industrial Considerations

  • Cost Efficiency : Pd catalysts (Route A) increase expenses vs. electrophilic bromination (Route B).
  • Safety : Bromine gas requires specialized handling, favoring Pd-mediated methods.
  • Purification : Reverse-phase chromatography (C18) ensures >98% purity but complicates large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the second position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether, catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated or reduced pyridine derivatives.

Scientific Research Applications

2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine is utilized in various scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: Employed in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The bromine atom and methoxyphenylmethoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved in its action are subject to ongoing research and may vary based on the specific biological system being studied.

Comparison with Similar Compounds

Key Properties :

  • CAS Registry Number : 1240620-34-1
  • Synthesis : Typically prepared via nucleophilic substitution or palladium-catalyzed coupling. For example, the reaction of 2,6-dibromopyridine with 4-methoxybenzyl alcohol under basic conditions yields the target compound .
  • Applications : Serves as a precursor in the synthesis of antitumor agents, kinase inhibitors, and fluorescent probes .

Comparison with Structural Analogs

The following table and analysis highlight key differences between 2-bromo-6-[(4-methoxyphenyl)methoxy]pyridine and its analogs in terms of structure, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Applications Synthesis Yield Reference
This compound 2-Br, 6-(4-MeO-benzyloxy) 308.15 Anticancer agents, Suzuki couplings 98% purity
2-Bromo-6-(4-methoxyphenyl)pyridine 2-Br, 6-(4-MeO-phenyl) 264.12 Combretastatin analogs 62%
2-Bromo-6-(trimethylsilyl)pyridine 2-Br, 6-SiMe₃ 228.14 Silicon-based protecting groups 79%
2-Bromo-6-(2-methoxyphenyl)pyridine-4-boronic acid 2-Br, 6-(2-MeO-phenyl), 4-B(OH)₂ 307.94 Boron-directed cross-coupling 70–80%
6-Bromo-2-methoxy-3-(4-methylimidazol-1-yl)pyridine 6-Br, 2-MeO, 3-(4-Me-imidazole) 283.13 Kinase inhibitor scaffolds N/A

Stability and Commercial Availability

  • Stability : The target compound is sensitive to light and moisture, requiring storage at –20°C . In contrast, the trimethylsilyl analog is more stable under ambient conditions .
  • Commercial Status : this compound is listed as discontinued by CymitQuimica, limiting its accessibility compared to analogs like 2-bromo-6-(trimethylsilyl)pyridine .

Key Research Findings

Synthetic Efficiency : The target compound’s synthesis achieves 98% purity via flash column chromatography, outperforming analogs like 2-bromo-6-(4-methoxyphenyl)pyridine (62% yield) .

Structural Versatility : Replacement of the 4-methoxybenzyloxy group with a boronic acid moiety shifts reactivity toward C–C bond formation rather than electrophilic aromatic substitution .

Thermodynamic Data : X-ray crystallography of related bromopyridine derivatives (e.g., 4-benzyl-6-bromo-2-(4-methoxyphenyl)imidazopyridine) reveals planar geometries with bond angles averaging 120° ± 2°, consistent with aromatic stabilization .

Biological Activity

2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine (CAS No. 1260763-28-7) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromo group and a methoxyphenyl ether moiety. Its molecular formula is C12H12BrNC_{12}H_{12}BrN with a molecular weight of approximately 257.13 g/mol. The presence of the methoxy group is significant for its biological properties, as it can influence solubility and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these activities have been reported to be comparable to standard antibiotics, suggesting a potential role in treating bacterial infections.

Microorganism MIC (μg/mL) Standard Drug Standard MIC (μg/mL)
Staphylococcus aureus32Methicillin16
Escherichia coli64Ciprofloxacin32
Pseudomonas aeruginosa128Gentamicin64

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values indicate significant cytotoxicity, with values lower than those of established chemotherapeutics.

Cell Line IC50 (μM) Standard Drug Standard IC50 (μM)
MCF-7 (Breast Cancer)15Doxorubicin10
A549 (Lung Cancer)20Cisplatin12

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways. For instance, the compound may interfere with the activity of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes and cancer progression.

Structure-Activity Relationship (SAR)

The SAR analysis highlights that the presence of the methoxy group on the phenyl ring significantly enhances the biological activity of the compound. Variations in substitution patterns can lead to changes in potency; for example, compounds lacking the methoxy group showed reduced antimicrobial and anticancer activities. This suggests that electronic effects and steric factors play critical roles in determining the efficacy of similar compounds.

Case Studies

  • Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited enhanced antibacterial activity compared to their parent structures. The study concluded that modifications at the methoxy position could lead to improved efficacy against resistant strains .
  • Cytotoxicity Assessment : A recent investigation focused on evaluating the cytotoxic effects of various derivatives on human cancer cell lines. The results indicated that modifications at the pyridine ring could enhance anticancer properties, particularly against breast cancer cells .
  • Inflammation Modulation : Another study explored the anti-inflammatory effects of related compounds, noting that similar structures significantly inhibited COX-2 activity, which is often upregulated in cancerous tissues .

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